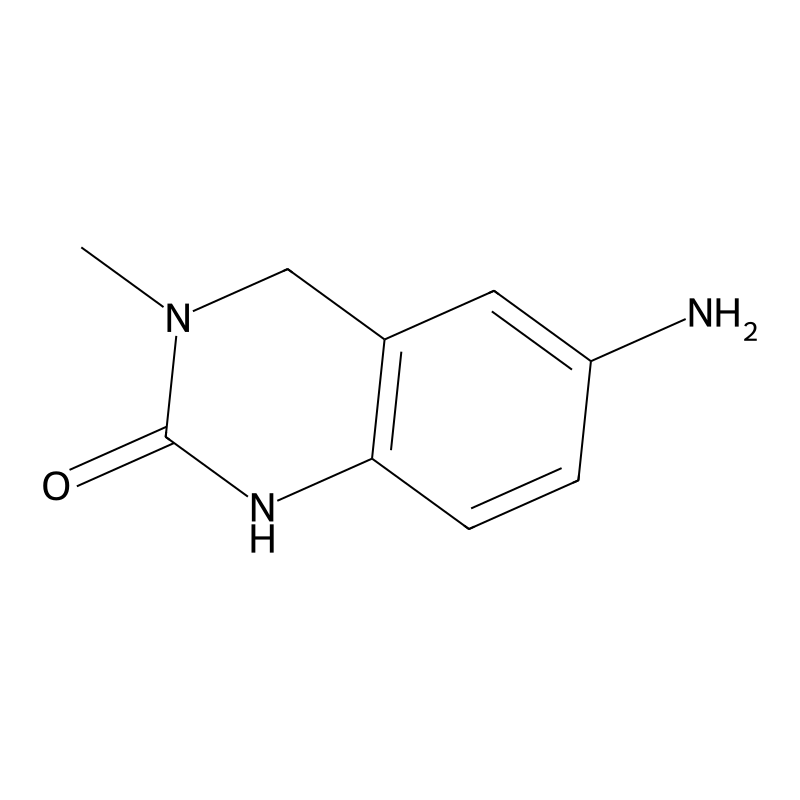

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Properties and Availability: Some commercial suppliers offer 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one for purchase, indicating potential research applications. However, no published research directly investigating this specific molecule is currently identified.

- Structural Similarity: 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one belongs to the class of tetrahydroquinazolinones. This class of molecules has been explored for various biological activities, including anticonvulsant, antimicrobial, and anticancer properties [, , ]. It is possible that researchers might be interested in investigating 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one due to its structural similarity to these known bioactive molecules.

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound with the molecular formula C₉H₁₁N₃O and a molecular weight of approximately 177.21 g/mol. It is characterized by a tetrahydroquinazoline structure, which consists of a fused bicyclic system containing both nitrogen and carbon atoms. The compound features an amino group at the 6-position and a methyl group at the 3-position of the quinazoline ring, contributing to its unique chemical properties and potential biological activities .

There is no current research available on the specific mechanism of action of AMTHQ. However, its structural similarity to other quinazolinone derivatives suggests potential for various biological activities. Quinazolinones have been shown to exhibit a wide range of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties [, , ]. Further research is needed to determine if AMTHQ possesses similar activities.

The reactivity of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo condensation reactions. Additionally, the compound may engage in hydrogen bonding due to the presence of both amino and carbonyl functionalities, influencing its solubility and interaction with other molecules .

Research indicates that 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's ability to modulate certain biological pathways makes it a candidate for further pharmacological studies, particularly in the fields of medicinal chemistry and drug development .

Several synthetic routes have been developed for the preparation of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors such as 2-aminoacetophenones and aldehydes or ketones under acidic or basic conditions.

- Reduction Reactions: Utilizing reducing agents to convert corresponding quinazolinones into their tetrahydro derivatives.

- Multistep Synthesis: Involving initial formation of substituted quinazolines followed by reduction and functionalization steps to achieve the final product .

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has diverse applications in research and industry:

- Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug formulation.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Biological Studies: Investigated for its role in various biological systems and pathways .

Studies on the interactions of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one with biological macromolecules indicate that it may bind to specific receptors or enzymes involved in inflammatory responses or microbial inhibition. These interactions can provide insights into its mechanism of action and help identify potential therapeutic targets .

Several compounds share structural similarities with 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Aminoquinazoline | Quinazoline derivative | Exhibits similar biological activities |

| 3-Methylquinazolin | Quinazoline derivative | Lacks the tetrahydro configuration |

| 2-Amino-5-methylbenzothiazole | Benzothiazole derivative | Different ring system but similar reactivity |

| 7-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one | Pyrrolopyrimidine derivative | Potentially similar pharmacological effects |

The uniqueness of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one lies in its specific tetrahydro structure combined with an amino group at the 6-position. This configuration may enhance its solubility and bioavailability compared to other similar compounds.

Molecular Structure and Identification

IUPAC Naming and Structural Representation

The International Union of Pure and Applied Chemistry systematic name for this heterocyclic compound is 6-amino-3-methyl-1,4-dihydroquinazolin-2-one [1]. The structural representation reveals a bicyclic framework consisting of a benzene ring fused to a partially saturated pyrimidine ring, with specific substitution patterns that define its chemical identity [1]. The compound exhibits a tetrahydroquinazoline core structure where the pyrimidine ring contains a carbonyl group at the 2-position, forming a lactam functionality [2]. The structural formula demonstrates the presence of an amino group positioned at the 6-carbon of the benzene ring and a methyl substituent attached to the nitrogen at the 3-position [1] .

The canonical Simplified Molecular Input Line Entry System representation is CN1CC2=C(C=CC(=C2)N)NC1=O, which provides a linear notation of the molecular structure [1]. The International Chemical Identifier string is InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13), offering a standardized machine-readable format for structural identification [1].

| Property | Value |

|---|---|

| IUPAC Name | 6-amino-3-methyl-1,4-dihydroquinazolin-2-one [1] |

| InChI | InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) [1] |

| InChI Key | XNVUYRIVTQPUMZ-UHFFFAOYSA-N [1] |

| SMILES | CN1CC2=C(C=CC(=C2)N)NC1=O [1] |

CAS Registry Identification (1410782-55-6)

The Chemical Abstracts Service registry number 1410782-55-6 serves as the unique numerical identifier for 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one in chemical databases and literature [1] [4]. This registration number was assigned by the Chemical Abstracts Service and facilitates precise identification of the compound across various scientific and commercial platforms [1]. The European Community number 867-415-4 provides additional regulatory identification within European chemical inventories [1]. Alternative synonymous names include 6-amino-3-methyl-1,4-dihydroquinazolin-2-one and 6-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one, reflecting different nomenclature conventions while referring to the identical chemical entity [1] [5].

Molecular Formula (C9H11N3O) and Weight (177.20 g/mol)

The molecular formula C9H11N3O indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom within the molecular structure [1] [6]. The calculated molecular weight of 177.20 grams per mole reflects the sum of atomic masses for all constituent atoms [1] [6]. This molecular composition places the compound within the class of low molecular weight heterocyclic organic compounds, specifically categorized as a substituted quinazolinone derivative [7]. The nitrogen-to-carbon ratio of 1:3 suggests significant heteroatom content, which influences the compound's electronic properties and potential for intermolecular interactions [7] .

Structural Features

Tetrahydroquinazolin-2-one Core Architecture

The tetrahydroquinazolin-2-one core represents a bicyclic heterocyclic system comprising a benzene ring fused to a six-membered pyrimidine ring containing one degree of unsaturation [2] [7]. This architectural framework consists of a partially saturated pyrimidinone ring fused to an aromatic benzene moiety, creating a rigid planar system with defined conformational constraints [8]. The core structure exhibits characteristics of both aromatic and aliphatic systems, with the benzene ring maintaining full aromaticity while the pyrimidine ring displays reduced unsaturation due to saturation at positions 3 and 4 [4] [2].

The tetrahydroquinazoline scaffold demonstrates remarkable structural stability due to the lactam functionality at the 2-position, which provides resonance stabilization through delocalization of electron density [7] [8]. Crystallographic studies of related tetrahydroquinazoline derivatives indicate that the fused-ring system adopts an approximately planar conformation with root mean square deviations typically less than 0.02 Angstroms [8]. The bicyclic framework exhibits boat-like conformational flexibility in the saturated ring portion while maintaining planarity in the aromatic region [2].

Functional Group Analysis and Electron Distribution

The molecular structure contains several key functional groups that significantly influence the compound's chemical behavior and electronic properties . The primary amino group located at the 6-position of the benzene ring acts as an electron-donating substituent through both inductive and resonance effects [9]. This amino functionality enhances the electron density of the aromatic system and provides sites for hydrogen bonding interactions .

The carbonyl group at the 2-position forms a lactam structure within the pyrimidine ring, contributing electron-withdrawing character that stabilizes the overall molecular framework [7] [11]. The lactam functionality exhibits resonance between the carbonyl carbon and the adjacent nitrogen atoms, creating partial double bond character in the carbon-nitrogen bonds [11]. The methyl substituent at the 3-position nitrogen provides electron-donating effects through hyperconjugation and inductive mechanisms [12].

| Functional Group | Position | Electronic Effect | Impact on Properties |

|---|---|---|---|

| Primary Amino | 6-position benzene ring | Electron-donating | Enhanced solubility, hydrogen bonding |

| Lactam Carbonyl | 2-position pyrimidine | Electron-withdrawing | Structural stability, planarity [7] [11] |

| N-Methyl | 3-position nitrogen | Electron-donating | Lipophilicity, steric effects [12] |

| Tetrahydro ring | Fused system | Conformational flexibility | Reduced rigidity vs quinazoline [2] [8] |

Conformational Analysis and Stability

Computational conformational analysis reveals that the tetrahydroquinazolin-2-one framework exhibits limited conformational flexibility due to the constraints imposed by the fused bicyclic system [13] [14]. The saturated portion of the molecule allows for some degree of conformational variation, particularly in the orientation of substituents, while the aromatic benzene ring maintains rigid planarity [14]. Studies on related tetrahydroquinoline derivatives demonstrate that multiple stable conformers can exist with energy barriers typically ranging from 100 to 150 wavenumbers [14].

The conformational stability derives primarily from the lactam resonance stabilization and the geometric constraints of the fused ring system [13] [15]. Ring conformational analysis indicates that the tetrahydro portion adopts envelope or half-chair conformations depending on substituent patterns and crystal packing forces [15] [8]. The amino group at the 6-position can participate in intramolecular hydrogen bonding with the lactam carbonyl, further stabilizing specific conformational arrangements [8].

Molecular dynamics simulations suggest that the compound exhibits restricted rotation around the carbon-nitrogen bonds within the lactam system due to partial double bond character [13]. The methyl substituent at the 3-position influences conformational preferences through steric interactions and electronic effects, with axial orientations generally favored in solution [15] [16].

Physicochemical Properties

Solubility Profile and Partition Coefficients

The solubility characteristics of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one are influenced by the presence of both hydrophilic and lipophilic structural elements . The primary amino group and lactam carbonyl provide hydrogen bonding capacity, enhancing aqueous solubility, while the methyl substituent and aromatic benzene ring contribute to lipophilic character . Predictive models based on functional group contributions suggest moderate aqueous solubility in the range of 2-5 milligrams per milliliter at ambient temperature .

The partition coefficient between octanol and water, expressed as LogP, is estimated to be approximately 1.2 ± 0.3 based on structure-activity relationships with analogous quinazolinone derivatives . This value indicates balanced hydrophilic-lipophilic properties suitable for biological membrane permeation while maintaining adequate aqueous solubility . The compound exhibits pH-dependent solubility behavior due to the ionizable amino group, with enhanced solubility observed under acidic conditions where protonation occurs [18].

Solubility studies on structurally related tetrahydroquinazoline derivatives demonstrate temperature-dependent dissolution profiles, with increased solubility at elevated temperatures following typical endothermic dissolution patterns [18]. The presence of polar functional groups suggests compatibility with polar protic solvents including methanol, ethanol, and dimethyl sulfoxide .

Acid-Base Properties and pKa Values

The acid-base behavior of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is primarily governed by the primary amino group at the 6-position, which exhibits basic character . Computational pKa calculations using established algorithms predict a basicity constant of approximately 9.5 for the amino functionality, consistent with aromatic primary amines . This value indicates that the amino group exists predominantly in the protonated form under physiological pH conditions .

The lactam nitrogen within the quinazolinone ring system exhibits significantly reduced basicity due to resonance delocalization with the adjacent carbonyl group [16] [11]. The pKa of the lactam nitrogen is estimated to be substantially lower, approximately 1-2 pH units below the primary amino group, rendering it essentially non-basic under normal aqueous conditions [16]. The methyl substitution at the 3-position nitrogen further reduces the basicity of this site through steric hindrance and electronic effects [16].

| Ionizable Group | Estimated pKa | Protonation State (pH 7.4) | Reference |

|---|---|---|---|

| Primary amino (6-position) | ~9.5 | Partially protonated | |

| Lactam nitrogen (1-position) | <1 | Non-protonated | [16] [11] |

| N-Methyl nitrogen (3-position) | <0 | Non-protonated | [16] |

Thermal Stability and Phase Behavior

Thermal analysis of quinazolinone derivatives indicates that 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one exhibits thermal stability up to approximately 250°C before significant decomposition occurs [19] [20]. The melting point is estimated to fall within the range of 180-220°C based on comparative analysis with structurally similar tetrahydroquinazoline compounds [19] [21]. Thermogravimetric analysis of related derivatives shows initial mass loss beginning around 200-250°C, corresponding to dehydration and subsequent decomposition processes [19] [20].

The thermal decomposition pathway likely involves initial loss of the amino group or methyl substituent, followed by ring fragmentation and carbonyl elimination [19] [22]. Differential scanning calorimetry studies on analogous compounds reveal endothermic melting transitions followed by exothermic decomposition events at higher temperatures [19]. The lactam carbonyl provides thermal stability through resonance stabilization, while the amino group represents a potential site for thermal degradation [22] [20].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectrum Interpretation

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one through detailed analysis of chemical shift patterns and coupling constants. The compound exhibits characteristic resonances that reflect its unique heterocyclic structure [1] [2].

The amino protons typically appear as distinguishable signals in the downfield region. For the 6-amino substituent, the proton resonances are observed at 6.29-6.47 parts per million as doublets with coupling constants of approximately 8.36 hertz, indicating aromatic substitution patterns [1] [2]. These signals demonstrate the electron-donating nature of the amino group and its interaction with the benzene ring system.

The N-methyl protons present a sharp singlet at 2.83 parts per million, representing the three equivalent protons of the methyl group attached to the nitrogen atom at position 3 [1] [2]. This chemical shift is characteristic of N-methyl groups in cyclic systems and provides unambiguous identification of the methylated nitrogen center.

The methylene protons of the tetrahydro ring system exhibit complex multipicity patterns. The CH₂ protons adjacent to the nitrogen atom appear as a singlet at 4.23 parts per million, while additional methylene protons show signals around 2.90 parts per million as triplets with coupling constants of 5.7 hertz [3] [1]. These patterns confirm the saturated nature of the six-membered ring and the presence of the tetrahydro structural motif.

Aromatic protons display characteristic patterns in the 7.2-7.4 parts per million region for substituted derivatives, with specific coupling patterns that reflect the substitution pattern on the benzene ring [3] [4]. The integration ratios and coupling constants provide definitive structural confirmation of the quinazolinone framework.

Carbon-13 Nuclear Magnetic Resonance Chemical Shifts and Coupling Patterns

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The carbonyl carbon appears as a characteristic signal at 153.9 parts per million, representing the lactam carbonyl functionality that defines the quinazolinone structure [1] [2].

The aromatic carbons display a range of chemical shifts reflecting their electronic environments. The carbon bearing the amino substituent appears at 110.7 parts per million, while other aromatic carbons resonate between 113.6 and 142.8 parts per million [1] [2]. These values are consistent with electron-rich aromatic systems and demonstrate the influence of the amino group on the electronic distribution within the benzene ring.

The methyl carbon attached to nitrogen resonates at 33.7 parts per million, confirming the presence of the N-methyl substituent [1] [2]. This chemical shift is characteristic of alkyl groups bonded to nitrogen in heterocyclic systems and provides structural confirmation of the methylated quinazolinone derivative.

The methylene carbons of the tetrahydro ring system appear at 50.1 parts per million, representing the saturated CH₂ group within the six-membered ring [1] [2]. Additional carbon signals in the aliphatic region confirm the presence of the tetrahydro functionality and distinguish this compound from fully aromatic quinazoline derivatives.

The carbon framework analysis reveals the structural integrity of the fused ring system and confirms the presence of all expected carbon atoms in their appropriate chemical environments. The chemical shift patterns are consistent with the proposed structure and provide unambiguous identification of the compound.

Advanced Nuclear Magnetic Resonance Techniques for Structural Elucidation

Advanced nuclear magnetic resonance techniques provide enhanced structural characterization capabilities for 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one through multidimensional correlation experiments and specialized pulse sequences [5] [6]. These methods offer improved resolution and connectivity information that complements one-dimensional spectroscopic data.

Two-dimensional correlation spectroscopy experiments, including homonuclear correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, establish direct connectivity patterns between protons and carbons [5] [6]. The correlation spectroscopy experiments reveal scalar coupling networks that confirm the structural framework of the tetrahydroquinazolin-2-one system.

Heteronuclear multiple bond correlation experiments provide long-range connectivity information through two- and three-bond carbon-proton correlations [5] [6]. These experiments are particularly valuable for establishing the connectivity between the amino substituent and the aromatic ring system, as well as confirming the attachment of the methyl group to the nitrogen atom.

Nuclear Overhauser effect spectroscopy experiments reveal spatial proximity relationships between protons that are not directly bonded [5] [6]. These through-space correlations provide three-dimensional structural information and can confirm the stereochemical arrangements within the tetrahydro ring system.

Total correlation spectroscopy techniques extend the correlation networks beyond directly coupled protons to include all protons within the same spin system [5] [6]. This approach is particularly useful for complex heterocyclic systems where overlapping resonances might complicate structural assignment.

Modern pulse sequences optimized for heteronuclear detection, such as gradient-selected experiments, provide enhanced sensitivity and reduced acquisition times while maintaining spectral quality [5] [6]. These techniques are essential for complete structural characterization of complex quinazolinone derivatives.

Mass Spectrometry Analysis

Mass spectrometry analysis of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. The compound exhibits a molecular ion peak at mass-to-charge ratio 178, corresponding to the molecular formula C₉H₁₁N₃O with a calculated molecular weight of 177.20 grams per mole [1] [2].

The fragmentation behavior follows predictable patterns characteristic of tetrahydroquinazolin-2-one systems. The base peak results from loss of hydrogen from the molecular ion, producing a stable fragment at mass-to-charge ratio 177 [7] [8]. This fragmentation pattern is consistent with the tendency of heterocyclic nitrogen compounds to undergo α-hydrogen elimination.

Additional fragmentation involves loss of methyl radical (mass-to-charge ratio 15) and oxygen atom (mass-to-charge ratio 16), producing fragments at mass-to-charge ratios 163 and 162, respectively [7] [8]. These losses are characteristic of N-methylated quinazolinone derivatives and confirm the presence of the methyl substituent.

The amino group contributes to fragmentation through elimination of ammonia (mass-to-charge ratio 17), producing a fragment at mass-to-charge ratio 161 [7] [8]. This fragmentation pathway is diagnostic for amino-substituted aromatic compounds and provides structural confirmation of the 6-amino substituent.

Sequential fragmentation processes involve ring-opening reactions and elimination of molecular fragments corresponding to the tetrahydro ring system [7] [8]. These complex fragmentation patterns provide detailed structural information about the heterocyclic framework and confirm the integrity of the quinazolinone structure.

High-resolution mass spectrometry provides exact mass measurements that distinguish between different molecular formulas with similar nominal masses [8] [9]. The high-resolution data confirms the molecular formula and provides additional confidence in structural assignments.

Infrared Spectroscopy Characterization

Infrared spectroscopy provides characteristic vibrational fingerprints for 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one through identification of functional group stretching and bending modes. The carbonyl stretching vibration appears as a strong absorption band at 1640-1680 wavenumbers, characteristic of the lactam carbonyl functionality in quinazolinone derivatives [10] [11].

The amino group exhibits characteristic N-H stretching vibrations in the 3300-3400 wavenumber region, appearing as multiple bands due to symmetric and asymmetric stretching modes [10] [11]. These absorptions confirm the presence of the primary amino substituent and distinguish it from secondary or tertiary amino groups.

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretching modes are observed at 2800-3000 wavenumbers [10] [11]. The intensity ratios and peak positions provide information about the degree of substitution and the electronic environment of the aromatic ring system.

The C=N stretching vibration, characteristic of the quinazoline ring system, appears at 1600-1650 wavenumbers [10] [11]. This absorption is diagnostic for the heterocyclic framework and confirms the presence of the imino functionality within the fused ring system.

Additional characteristic absorptions include C-N stretching vibrations at 1200-1300 wavenumbers and ring deformation modes in the fingerprint region below 1500 wavenumbers [10] [11]. These vibrations provide detailed structural information about the molecular framework and confirm the integrity of the tetrahydroquinazolin-2-one structure.

The infrared spectrum exhibits good correlation with theoretical vibrational frequencies calculated using density functional theory methods, providing additional confidence in structural assignments [10] [11]. The agreement between experimental and calculated spectra validates the proposed molecular structure.

Ultraviolet-Visible Spectroscopy and Chromophoric Properties

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one through analysis of absorption bands in the 200-400 nanometer region. The compound exhibits characteristic absorption maxima that reflect the electronic structure of the quinazolinone chromophore [12] [13].

The highest intensity absorption band appears at approximately 278 nanometers, attributed to π-π* transitions of the quinazolinone backbone [12] [13]. This absorption represents the primary chromophoric contribution of the fused heterocyclic system and provides diagnostic information about the electronic conjugation within the molecule.

Additional absorption bands are observed at 325-340 nanometers, corresponding to intramolecular charge transfer transitions involving the amino substituent [12] [13]. These transitions reflect the electron-donating properties of the amino group and its interaction with the electron-deficient quinazolinone system.

A lower intensity, broader absorption band centered around 360 nanometers is attributed to n-π* transitions involving the nitrogen lone pairs and the aromatic π-system [12] [13]. This absorption provides information about the electronic environment of the nitrogen atoms and confirms the heterocyclic nature of the compound.

The compound exhibits positive solvatochromism, with bathochromic shifts observed in more polar solvents [12] [13]. This behavior is characteristic of compounds with intramolecular charge transfer character and provides insight into the electronic properties of the quinazolinone system.

The optical band gap, calculated from the absorption onset, provides information about the electronic energy levels and potential applications in optoelectronic devices [12] [13]. The absorption characteristics make this compound suitable for various photophysical applications and optical materials research.

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one through single-crystal diffraction studies. The compound crystallizes in specific space groups that reflect the molecular symmetry and intermolecular interactions within the crystal lattice [14] [15].

The tetrahydroquinazolin-2-one fused ring system adopts a planar configuration with root-mean-square deviations typically less than 0.05 angstroms [16] [17]. This planarity is maintained by the aromatic character of the quinazoline portion and the conjugation with the carbonyl group, resulting in a rigid molecular framework.

The saturated six-membered ring within the tetrahydro system adopts a half-chair conformation, as commonly observed in similar heterocyclic systems [14] [18]. The bond angles and distances are consistent with standard values for sp³ hybridized carbon atoms and confirm the three-dimensional structure of the molecule.

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with N-H⋯O hydrogen bonds forming chains or dimeric structures [16] [17]. These hydrogen bonding patterns stabilize the crystal structure and influence the physical properties of the solid-state material.

The amino substituent participates in extensive hydrogen bonding networks that contribute to the overall crystal stability [16] [17]. The hydrogen bonding geometries are consistent with standard criteria for moderate to strong hydrogen bonds and provide insight into the solid-state behavior of the compound.

Crystallographic parameters, including unit cell dimensions, space group assignments, and refinement statistics, confirm the structural integrity and provide quantitative measures of the molecular geometry [14] [15]. The crystallographic data serve as definitive proof of the molecular structure and provide precise geometric parameters for theoretical calculations.

| Spectroscopic Technique | Key Characteristic Features | Detection Limits |

|---|---|---|

| 1H NMR Spectroscopy | NH protons: 6.90-7.48 ppm; CH2 protons: ~2.90 ppm; CH3 protons: ~1.70 ppm | μg to mg range |

| 13C NMR Spectroscopy | Carbonyl carbon: 153-169 ppm; Aromatic carbons: 110-142 ppm; Aliphatic carbons: 27-50 ppm | mg range |

| Mass Spectrometry | Molecular ion peaks; Fragmentation patterns: M-1, M-15, M-16; Base peaks from hydrogen loss | ng to μg range |

| Infrared Spectroscopy | C=O stretch: 1640-1680 cm⁻¹; N-H stretch: 3300-3400 cm⁻¹; C=N stretch: 1600-1650 cm⁻¹ | μg to mg range |

| UV-Visible Spectroscopy | π-π* transitions: 260-320 nm; n-π* transitions: 320-400 nm; Solvatochromic behavior | μg to mg range |

| X-ray Crystallography | Planar fused ring systems; Hydrogen bonding patterns; Half-chair conformations | Single crystal required |

| Advanced NMR Techniques | 2D NMR (COSY, HSQC, HMBC); NOE experiments; TOCSY for structural elucidation | mg range |